molecular formula C12H16FNO2 B7866780 [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866780
M. Wt: 225.26 g/mol
InChI Key: XMSXZYWWCWDLKW-UHFFFAOYSA-N
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Description

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid is a fluorinated amino acid derivative characterized by a benzyl ring substituted with a fluorine atom at the 3-position, an isopropyl group attached to the amino nitrogen, and an acetic acid backbone.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXZYWWCWDLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps. One common method starts with the preparation of the 3-fluoro-benzylamine intermediate. This can be achieved through the nucleophilic substitution of 3-fluorobenzyl chloride with ammonia or an amine source. The resulting 3-fluoro-benzylamine is then reacted with isopropylamine under appropriate conditions to form the [(3-Fluoro-benzyl)-isopropyl-amino] intermediate. Finally, this intermediate undergoes a reaction with chloroacetic acid to yield [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzyl ring, the alkyl groups attached to the amino nitrogen, or modifications to the acetic acid moiety.

Substituent Variations on the Benzyl Ring

a. Halogen-Substituted Analogs
  • [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid (CAS: 1181697-60-8) Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.72 g/mol Key Difference: Chlorine replaces fluorine at the 3-position.
  • [(2-Iodo-benzyl)-isopropyl-amino]-acetic acid (CAS: 1353946-00-5) Molecular Formula: C₁₂H₁₆INO₂ Molecular Weight: 333.17 g/mol Key Difference: Iodine’s heavy atom effect and propensity for halogen bonding could influence photophysical properties or target engagement in radiopharmaceutical applications .
b. Electron-Donating/Withdrawing Groups
  • [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid (CAS: 1184429-27-3) Molecular Formula: C₁₂H₁₆N₂O₄ Molecular Weight: 252.27 g/mol Key Difference: The nitro group’s strong electron-withdrawing nature may reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitution or redox-sensitive applications .

Variations in the Alkyl Amino Group

  • [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid (CAS: 1183443-45-9) Molecular Formula: C₁₂H₁₃FNO₂ Molecular Weight: 223.25 g/mol Key Difference: Replacing isopropyl with cyclopropyl introduces ring strain and conformational rigidity, which might stabilize specific binding conformations or reduce metabolic degradation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Impact on Properties
[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid - C₁₂H₁₆FNO₂ ~225.26 (estimated) 3-Fluoro, isopropyl amino Balanced lipophilicity; fluorine enhances metabolic stability
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid 1181697-60-8 C₁₂H₁₆ClNO₂ 241.72 3-Chloro substitution Increased lipophilicity; potential for halogen bonding
[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid 1184429-27-3 C₁₂H₁₆N₂O₄ 252.27 3-Nitro substitution Electron-withdrawing effects may enhance reactivity in electrophilic environments
[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid 1183443-45-9 C₁₂H₁₃FNO₂ 223.25 Cyclopropyl amino group Conformational rigidity; potential for improved target selectivity
[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid 1353946-00-5 C₁₂H₁₆INO₂ 333.17 2-Iodo substitution Heavy atom effect useful in imaging or catalysis; high molecular weight

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in the parent compound likely reduces ring electron density, making it less reactive toward electrophilic attack compared to nitro- or methoxy-substituted analogs .
  • Steric Considerations: The isopropyl group in the parent compound provides steric hindrance that may protect the amino group from enzymatic degradation, whereas cyclopropyl analogs offer rigidity without significant bulk .
  • Biological Activity: Compounds like 2-Amino-N-(3-fluoro-benzyl)-N-isopropyl-acetamide (Ref: 10-F085966) demonstrate the importance of the acetic acid/amide balance in modulating solubility and bioavailability, a critical factor in drug design .

Biological Activity

[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparisons with similar compounds.

Synthesis

The synthesis of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves the alkylation of 4-amino-5-fluoro-2-hydroxybenzoic acid with isopropylamine. The general procedure includes:

  • Alkylation Reaction : Reacting 4-amino-5-fluoro-2-hydroxybenzoic acid with isopropyl iodide in the presence of a base.
  • Purification : The crude product is purified using column chromatography.

The biological activity of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid is hypothesized to involve its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Proposed Mechanisms Include:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism, thus modulating levels of serotonin and norepinephrine.
  • Receptor Modulation : It might act as a ligand for serotonin and norepinephrine transporters, influencing mood regulation and exhibiting antidepressant properties.

Biological Activity

Preliminary studies indicate that [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid may possess significant biological activities:

  • Antidepressant Effects : Similar to other compounds in its class, it may enhance serotonin and norepinephrine signaling pathways.
  • Antimicrobial Properties : Initial tests suggest potential activity against various bacterial strains, although further studies are required to confirm these effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid, it is essential to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acidChlorine substituentModerate antidepressant activity
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acidBromine substituentEnhanced binding affinity
[(3-Methyl-benzyl)-isopropyl-amino]-acetic acidMethyl groupVariable activity depending on substitution

Case Studies

  • Case Study on Antidepressant Activity :
    • A study conducted on mice demonstrated that administration of [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid at doses ranging from 10 to 25 mg/kg resulted in significant improvement in behavior in forced swim tests, indicative of antidepressant-like effects.
  • Case Study on Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, suggesting potential as an antimicrobial agent.

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